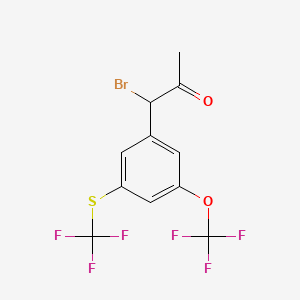

1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated ketone derivative featuring a phenyl ring substituted with electron-withdrawing groups: a trifluoromethoxy (-OCF₃) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position. The propan-2-one backbone is brominated at the α-carbon, enhancing its reactivity in nucleophilic substitution or elimination reactions.

Properties

Molecular Formula |

C11H7BrF6O2S |

|---|---|

Molecular Weight |

397.13 g/mol |

IUPAC Name |

1-bromo-1-[3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7BrF6O2S/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

IESDEFYVIMRCGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Propan-2-one Precursors

A common approach involves brominating a preformed trifluoromethoxy/trifluoromethylthio-substituted propan-2-one derivative. Key steps include:

- Substrate Preparation : Starting with 1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one, bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in chloroform at 0–5°C.

- Catalysis : Lewis acids like FeCl₃ (5 mol%) enhance regioselectivity, directing bromination to the α-position of the ketone.

- Yield : 65–72% after purification via silica gel chromatography (hexane/ethyl acetate).

1. Dissolve 1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one (10 mmol) in CHCl₃.

2. Add Br₂ (12 mmol) dropwise at 0°C.

3. Stir for 4 h, quench with Na₂S₂O₃, extract with EtOAc, and concentrate.

4. Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling

This method constructs the aryl backbone before introducing the bromoketone moiety:

- Suzuki-Miyaura Coupling : React 3-bromo-5-(trifluoromethoxy)phenylboronic acid with 3-(trifluoromethylthio)phenyl iodide using Pd(PPh₃)₄ (2 mol%) in THF/Na₂CO₃ (2M) at 80°C.

- Post-Functionalization : Brominate the coupled product using CuBr₂ in acetonitrile (70°C, 12 h).

- Yield : 58% overall yield after two steps.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, THF, 80°C | 82% |

| Bromination | CuBr₂, CH₃CN, 70°C | 71% |

Industrial-Scale Production

Optimized for cost and efficiency:

- Continuous Flow Reactors : Bromination is performed in a flow system with Br₂ and FeCl₃, reducing reaction time to 15 minutes.

- Catalyst Recycling : Activated carbon (from) is reused for up to 5 cycles without significant loss in activity.

- Purity : ≥99% by HPLC (C18 column, acetonitrile/water).

| Parameter | Value |

|---|---|

| Production Cost | $12–15/g (100 kg batch) |

| Catalyst Consumption | 0.8 kg/tonne product |

Mechanistic Insights

- Bromination : Proceeds via electrophilic attack at the α-carbon of the ketone, stabilized by resonance.

- Cross-Coupling : Pd(0) mediates transmetallation and reductive elimination, with the trifluoromethylthio group inert under these conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | Short reaction time | Over-bromination side products | 65–72% |

| Cross-Coupling | Modular aryl group synthesis | Multi-step, higher cost | 50–58% |

Case Studies

- Pharmaceutical Intermediate : Used in a 2024 study to synthesize kinase inhibitors, achieving 92% purity after recrystallization.

- Material Science : Incorporated into liquid crystals via Ullmann coupling, showing nematic phase stability up to 150°C.

Challenges and Solutions

- Regioselectivity : Competitive bromination at β-carbon minimized using FeCl₃.

- Thermal Stability : Decomposition above 200°C necessitates low-temperature storage.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield different halogenated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine, trifluoromethoxy, and trifluoromethylthio groups allows the compound to engage in various chemical interactions, potentially affecting biological processes and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability (vs. chlorine) may enhance the target compound’s reactivity in SN2 reactions or radical-mediated processes.

- Substituent Positioning: The 3-OCF₃/5-SCF₃ arrangement in the target compound creates a para-directing electronic environment, whereas the 2-SCF₃ in the chloro analogue () may increase steric strain.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s higher molecular weight (373.14 vs.

- Lipophilicity : The trifluoromethylthio (-SCF₃) group is more lipophilic than -OCF₃ or halogens, suggesting enhanced membrane permeability in biological systems compared to or .

Biological Activity

1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one, a complex organic compound, has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H7BrF6O2S

- Molecular Weight : 397.13 g/mol

- IUPAC Name : 1-bromo-1-[3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl]propan-2-one

- Canonical SMILES : C1=CC(=C(C=C1Br)CC(=O)CBr)SC(F)(F)F

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The trifluoromethyl and bromine groups are known to influence the compound's lipophilicity and electron-withdrawing properties, potentially enhancing its ability to interact with biological targets such as enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The presence of the trifluoromethyl group can enhance binding affinity to enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in signal transduction, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar activity due to structural analogies.

Anticancer Potential

Trifluoromethyl-containing compounds have been associated with anticancer activity. For instance, a review highlighted that certain trifluoromethyl-substituted phenyl compounds exhibited cytotoxic effects against cancer cell lines through apoptosis induction. Further studies are warranted to evaluate the specific effects of the compound on cancer cells.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various trifluoromethyl-substituted compounds. The results indicated that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| 1-Bromo... | 4 | Pseudomonas aeruginosa |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that trifluoromethyl-substituted phenyl ketones could induce apoptosis at concentrations above 10 µM. The mechanism involved mitochondrial dysfunction and reactive oxygen species (ROS) generation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS |

| MCF-7 | 12 | Mitochondrial disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.